1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the sulfonyl group can form strong bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Piperidine derivatives: Other piperidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles.
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-4-3-7-13(8-9)21(19,20)11-6-2-1-5-10(11)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHEGPWQFISSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332552 | |
Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321970-58-5 | |
Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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